Cas no 2228320-26-9 (1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine)

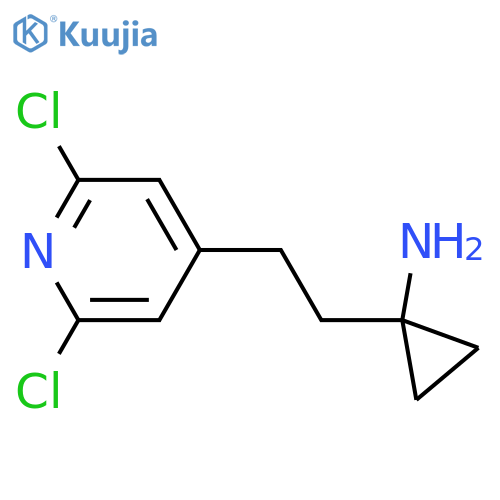

2228320-26-9 structure

商品名:1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine

- EN300-1977971

- 1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine

- 2228320-26-9

-

- インチ: 1S/C10H12Cl2N2/c11-8-5-7(6-9(12)14-8)1-2-10(13)3-4-10/h5-6H,1-4,13H2

- InChIKey: ASTLNRJQIJVXGR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(N=1)Cl)CCC1(CC1)N

計算された属性

- せいみつぶんしりょう: 230.0377538g/mol

- どういたいしつりょう: 230.0377538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 38.9Ų

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977971-0.25g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 0.25g |

$1300.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-1.0g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1977971-10.0g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1977971-2.5g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 2.5g |

$2771.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-0.5g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 0.5g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-0.05g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 0.05g |

$1188.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-0.1g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 0.1g |

$1244.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-10g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 10g |

$6082.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-5g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 5g |

$4102.0 | 2023-09-16 | ||

| Enamine | EN300-1977971-1g |

1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |

2228320-26-9 | 1g |

$1414.0 | 2023-09-16 |

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2228320-26-9 (1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量